molecular formula C20H22N2O4 B11067216 1-(4-methoxyphenyl)-N,7,7-trimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

1-(4-methoxyphenyl)-N,7,7-trimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B11067216
M. Wt: 354.4 g/mol
InChI Key: UMARLINSOBYXMZ-UHFFFAOYSA-N
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Description

1-(4-METHOXYPHENYL)-N,7,7-TRIMETHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a quinoline backbone, and multiple functional groups that contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-METHOXYPHENYL)-N,7,7-TRIMETHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE typically involves multiple steps. One common method includes the condensation of 4-methoxybenzaldehyde with a suitable amine under acidic conditions, followed by cyclization and functional group modifications. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-(4-METHOXYPHENYL)-N,7,7-TRIMETHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles like amines and thiols.

Major Products:

Mechanism of Action

The mechanism of action of 1-(4-METHOXYPHENYL)-N,7,7-TRIMETHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

  • 1-(4-Methoxyphenyl)-1,4-Dihydro-5H-Tetrazole-5-Thione
  • 4-Methoxyamphetamine
  • Venlafaxine

Comparison: Compared to these similar compounds, 1-(4-METHOXYPHENYL)-N,7,7-TRIMETHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE stands out due to its unique quinoline backbone and multiple functional groups.

Properties

Molecular Formula

C20H22N2O4

Molecular Weight

354.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-N,7,7-trimethyl-2,5-dioxo-6,8-dihydroquinoline-3-carboxamide

InChI

InChI=1S/C20H22N2O4/c1-20(2)10-16-14(17(23)11-20)9-15(18(24)21-3)19(25)22(16)12-5-7-13(26-4)8-6-12/h5-9H,10-11H2,1-4H3,(H,21,24)

InChI Key

UMARLINSOBYXMZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C=C(C(=O)N2C3=CC=C(C=C3)OC)C(=O)NC)C(=O)C1)C

Origin of Product

United States

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